N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 477329-66-1
VCID: VC16164236
InChI: InChI=1S/C26H24ClN3O4S2/c1-33-17-10-8-16(9-11-17)30-25(32)23-18-5-3-4-6-21(18)36-24(23)29-26(30)35-14-22(31)28-15-7-12-20(34-2)19(27)13-15/h7-13H,3-6,14H2,1-2H3,(H,28,31)
SMILES:
Molecular Formula: C26H24ClN3O4S2
Molecular Weight: 542.1 g/mol

N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 477329-66-1

Cat. No.: VC16164236

Molecular Formula: C26H24ClN3O4S2

Molecular Weight: 542.1 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide - 477329-66-1

Specification

CAS No. 477329-66-1
Molecular Formula C26H24ClN3O4S2
Molecular Weight 542.1 g/mol
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C26H24ClN3O4S2/c1-33-17-10-8-16(9-11-17)30-25(32)23-18-5-3-4-6-21(18)36-24(23)29-26(30)35-14-22(31)28-15-7-12-20(34-2)19(27)13-15/h7-13H,3-6,14H2,1-2H3,(H,28,31)
Standard InChI Key OWKFFFHGYLNQLV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl)SC5=C3CCCC5

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Identification

N-(3-Chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is systematically named according to IUPAC guidelines, reflecting its polycyclic core and substituents. The benzothieno[2,3-d]pyrimidine scaffold is fused with a hexahydrobenzene ring, while the 2-sulfanylacetamide moiety is substituted with 3-chloro-4-methoxyphenyl and 4-methoxyphenyl groups .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number477329-66-1
Molecular FormulaC26H24ClN3O4S2\text{C}_{26}\text{H}_{24}\text{ClN}_{3}\text{O}_{4}\text{S}_{2}
Molecular Weight542.07 g/mol
Density1.45 ± 0.1 g/cm³ (Predicted)
pKa11.92 ± 0.70 (Predicted)

Structural Characteristics and Molecular Analysis

Core Scaffold and Functional Groups

The molecule’s benzothieno[2,3-d]pyrimidine core is a bicyclic system comprising a thiophene ring fused to a pyrimidine ring, further annulated with a cyclohexene moiety. This configuration introduces rigidity and planar regions conducive to π-π stacking interactions with biological targets . The 4-oxo group at position 4 of the pyrimidine ring enhances hydrogen-bonding capacity, while the sulfanylacetamide bridge links the core to the aryl substituents .

Substituent Contributions

  • 3-Chloro-4-methoxyphenyl group: The chloro and methoxy substituents at positions 3 and 4 of the phenyl ring influence electronic distribution, enhancing lipophilicity and steric bulk.

  • 4-Methoxyphenyl group: The para-methoxy group contributes to electron-donating effects, potentially modulating receptor binding affinity .

Figure 1: Hypothesized Binding Interactions

The sulfanyl group may coordinate with cysteine residues in enzymatic active sites, while the acetamide carbonyl engages in hydrogen bonding with backbone amides .

Synthesis and Characterization

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra resolve proton environments of the hexahydrobenzene (δ 2.71–5.33 ppm) and aryl groups (δ 6.79–7.79 ppm) .

  • Mass Spectrometry: High-resolution LC-MS confirms molecular ion peaks at m/z 542.07 .

  • X-ray Crystallography: Resolves spatial arrangement of the bicyclic core and substituent orientations (data pending for this compound).

Pharmacological Profile

Anti-Inflammatory Activity

Analogous thieno-pyrimidines exhibit COX-2 inhibition with IC₅₀ values <10 μM, reducing prostaglandin E₂ (PGE₂) synthesis in murine macrophages . Molecular docking studies suggest the sulfanylacetamide moiety occupies the COX-2 active site, displacing arachidonic acid .

Analgesic Efficacy

In rodent models, related compounds reduced formalin-induced nociception by 40–60% at 10 mg/kg, comparable to diclofenac . The delayed onset of action (30–60 minutes) implies central nervous system penetration.

Table 2: Comparative Pharmacological Data (Analogues)

ActivityModelEfficacy (% Inhibition)Reference
COX-2 InhibitionIn vitro assay72 ± 5% at 10 μM
Formalin-induced edemaRat paw edema58 ± 4% at 10 mg/kg
Acute toxicity (ALD₅₀)Mice, oral>400 mg/kg

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